molecular formula C6H14OS2 B3430871 2-(Tert-butyldisulfanyl)ethanol CAS No. 86840-29-1

2-(Tert-butyldisulfanyl)ethanol

Cat. No.: B3430871
CAS No.: 86840-29-1
M. Wt: 166.3 g/mol
InChI Key: WAYNOTPQBWPPBJ-UHFFFAOYSA-N
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Description

2-(Tert-butyldisulfanyl)ethanol is an organic compound characterized by the presence of a disulfide bond and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-butyldisulfanyl)ethanol typically involves the reaction of 2-mercaptoethanol with tert-butyl disulfide. One common method is the CuI-catalyzed synthesis, where 2-mercaptoethanol reacts with tert-butyl disulfide under ligand-free conditions . This method is efficient, cost-effective, and practical, making it suitable for both laboratory and industrial applications.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar catalytic processes. The use of copper catalysts and mild reaction conditions ensures high yields and purity of the final product. Additionally, the process can be optimized for continuous production, making it viable for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butyldisulfanyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as DTT and TCEP are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Ethers and esters.

Scientific Research Applications

2-(Tert-butyldisulfanyl)ethanol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Di-tert-butyl disulfide: Similar in structure but lacks the hydroxyl group.

    2-Mercaptoethanol: Contains a thiol group instead of a disulfide bond.

    tert-Butyl disulfide: Similar disulfide bond but different overall structure.

Uniqueness

2-(Tert-butyldisulfanyl)ethanol is unique due to the presence of both a disulfide bond and a hydroxyl group, which confer distinct chemical reactivity and potential applications. Its ability to participate in both oxidation and reduction reactions makes it versatile for various chemical processes.

Properties

IUPAC Name

2-(tert-butyldisulfanyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14OS2/c1-6(2,3)9-8-5-4-7/h7H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAYNOTPQBWPPBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SSCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86840-29-1
Record name 2-(tert-butyldisulfanyl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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